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Compound of Interest

Compound Name:
3-tert-Butyl-1H-pyrazole-4-

carbaldehyde

Cat. No.: B1274641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and characterization of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde, a heterocyclic

compound of interest in medicinal chemistry and drug discovery. The presence of the bulky

tert-butyl group and the reactive aldehyde functionality on the pyrazole scaffold makes it a

valuable building block for the synthesis of diverse molecular architectures.

Physicochemical Properties
A summary of the key physicochemical properties of 3-tert-Butyl-1H-pyrazole-4-
carbaldehyde is presented below. It is important to note that while some properties are readily

available, specific experimental data for others, such as melting and boiling points, are not

widely reported in the literature.
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Property Value Source

Molecular Formula C₈H₁₂N₂O N/A

Molecular Weight 152.19 g/mol [1]

CAS Number 1001020-17-2 [1][2][3]

Appearance
Not explicitly reported; likely a

solid
N/A

Melting Point Data not available N/A

Boiling Point Data not available N/A

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, chloroform,

and methanol.

General chemical principles

pKa Data not available N/A

logP Data not available N/A

Purity
Commercially available at

≥95% purity.[1]
N/A

Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and

characterization of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde. These are based on

established methodologies for the synthesis of analogous pyrazole-4-carbaldehydes.

Synthesis via Vilsmeier-Haack Reaction
The most common and effective method for the formylation of pyrazoles at the 4-position is the

Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically generated in

situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-

dimethylformamide (DMF).

Reaction Scheme:
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3-tert-Butyl-1H-pyrazole Vilsmeier Reagent (POCl₃/DMF)

Aqueous Workup

3-tert-Butyl-1H-pyrazole-4-carbaldehyde

Reaction

Click to download full resolution via product page

Caption: Synthetic workflow for 3-tert-Butyl-1H-pyrazole-4-carbaldehyde.

Materials:

3-tert-Butyl-1H-pyrazole

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography
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Hexane and Ethyl acetate for elution

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).

Cool the flask to 0 °C in an ice bath.

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping

funnel, maintaining the temperature below 5 °C.

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which

the Vilsmeier reagent will form.

Dissolve 3-tert-Butyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane.

Add the solution of the pyrazole to the freshly prepared Vilsmeier reagent at 0 °C.

After the addition, remove the ice bath and allow the reaction mixture to warm to room

temperature. Then, heat the mixture to reflux (around 40-50 °C) and monitor the reaction

progress by Thin Layer Chromatography (TLC).

Once the reaction is complete (typically after several hours), cool the mixture to 0 °C.

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate until the effervescence ceases.

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x

volume of the aqueous layer).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to afford pure 3-tert-Butyl-1H-pyrazole-4-carbaldehyde.
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Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃) or

deuterated dimethyl sulfoxide (DMSO-d₆). A typical ¹H NMR spectrum is expected to show a

singlet for the aldehydic proton (around 9.8-10.0 ppm), a singlet for the pyrazole C5-H

(around 8.0-8.5 ppm), and a singlet for the nine protons of the tert-butyl group (around 1.3-

1.5 ppm). The NH proton of the pyrazole ring will likely appear as a broad singlet at a

variable chemical shift.

¹³C NMR: A ¹³C NMR spectrum in the same solvent is expected to show a signal for the

aldehyde carbonyl carbon (around 185-195 ppm), signals for the pyrazole ring carbons, and

signals for the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy:

Acquire an IR spectrum of the compound (as a solid or a thin film). Key characteristic peaks

are expected for the N-H stretch of the pyrazole ring (a broad band around 3200-3400 cm⁻¹),

the C-H stretches of the tert-butyl group (around 2960 cm⁻¹), and a strong C=O stretch for

the aldehyde (around 1670-1690 cm⁻¹).

Mass Spectrometry (MS):

Obtain a mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization -

ESI). The spectrum should show the molecular ion peak [M+H]⁺ corresponding to the

calculated molecular weight (153.10).

Logical Relationships of Physicochemical
Properties
The interplay of the structural features of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde dictates

its overall physicochemical profile and reactivity, which is crucial for its application in drug

design and synthesis.
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Caption: Influence of structural motifs on physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 3-tert-Butyl-1H-
pyrazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274641#physicochemical-properties-of-3-tert-butyl-
1h-pyrazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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